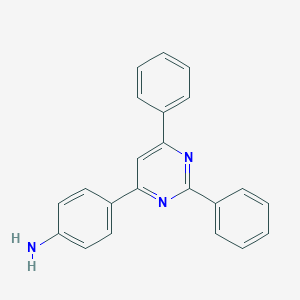
4-(4-Aminophenyl)-2,6-diphenyl pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Aminophenyl)-2,6-diphenyl pyrimidine is a chemical compound that belongs to the pyrimidine family. It has been extensively studied for its potential applications in various fields of scientific research.
Mecanismo De Acción
The mechanism of action of 4-(4-Aminophenyl)-2,6-diphenyl pyrimidine is not fully understood. However, it has been suggested that the compound acts by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been suggested that the compound may act by inducing apoptosis, a process of programmed cell death.
Efectos Bioquímicos Y Fisiológicos
The compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit the replication of viruses. It has also been shown to have antioxidant properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The compound has several advantages for lab experiments. It is relatively easy to synthesize, and it is stable under normal laboratory conditions. It has also been found to be non-toxic and to have low cytotoxicity. However, one limitation of the compound is that it is not very soluble in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-(4-Aminophenyl)-2,6-diphenyl pyrimidine. One direction is to further study its potential applications in cancer treatment. Another direction is to investigate its potential use as a fluorescent probe for the detection of DNA. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or toxicity.
Métodos De Síntesis
The synthesis of 4-(4-Aminophenyl)-2,6-diphenyl pyrimidine involves the reaction of 4-aminobenzophenone and benzaldehyde in the presence of ammonium acetate and acetic acid. The reaction is carried out at a high temperature, and the product is obtained in good yield.
Aplicaciones Científicas De Investigación
The compound has been studied for its potential applications in various fields of scientific research. It has been found to have anticancer, anti-inflammatory, and antiviral properties. It has also been studied for its potential use as a fluorescent probe for the detection of DNA.
Propiedades
Número CAS |
130090-20-9 |
|---|---|
Nombre del producto |
4-(4-Aminophenyl)-2,6-diphenyl pyrimidine |
Fórmula molecular |
C22H17N3 |
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
4-(2,6-diphenylpyrimidin-4-yl)aniline |
InChI |
InChI=1S/C22H17N3/c23-19-13-11-17(12-14-19)21-15-20(16-7-3-1-4-8-16)24-22(25-21)18-9-5-2-6-10-18/h1-15H,23H2 |
Clave InChI |
AKNHPAHCOWHEEX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)N |
Sinónimos |
4-(4-Aminophenyl)-2,6-diphenyl pyrimidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



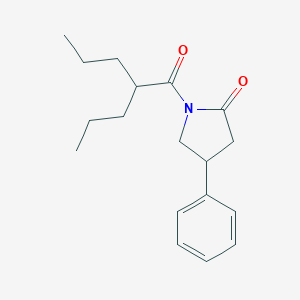
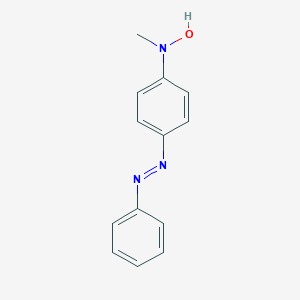
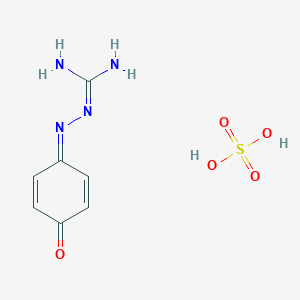
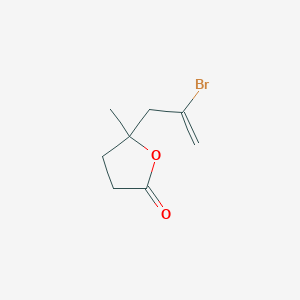
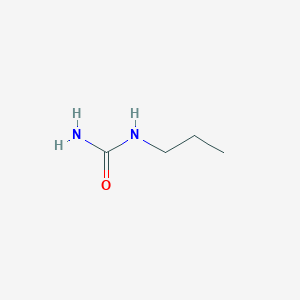
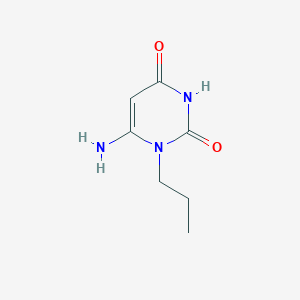
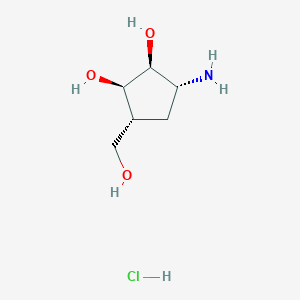
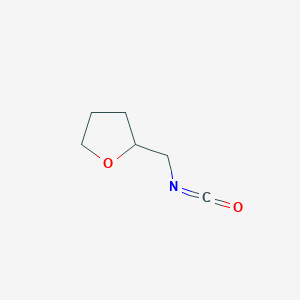
![1,4-Dioxaspiro[4.6]undeca-6,10-diene](/img/structure/B156767.png)
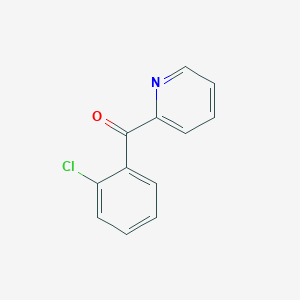
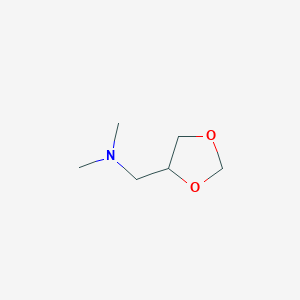
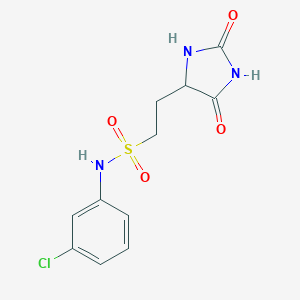
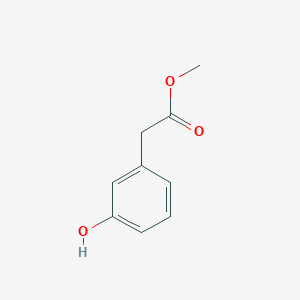
![1-[3-(Hydroxymethyl)oxiran-2-yl]but-3-en-1-ol](/img/structure/B156777.png)